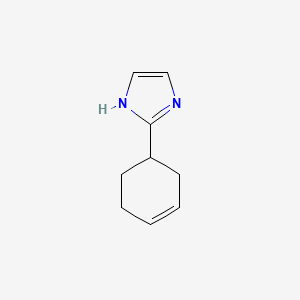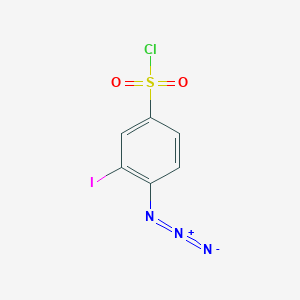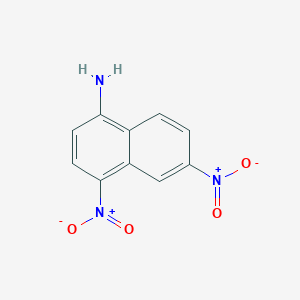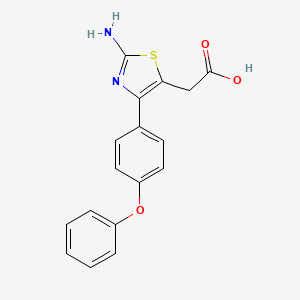
3,4-Dimethyloctane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyloctane-1,3-diol is an organic compound belonging to the class of alkanes It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of an octane chain, with hydroxyl groups on the first and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyloctane-1,3-diol typically involves the alkylation of octane derivatives followed by hydroxylation. One common method is the reaction of 3,4-dimethyloctane with a suitable oxidizing agent to introduce hydroxyl groups at the desired positions. The reaction conditions often include the use of catalysts and controlled temperature to ensure selective hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyloctane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,4-Dimethyloctane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyloctane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved may include metabolic processes where the compound is converted into active metabolites.
Comparison with Similar Compounds
3,4-Dimethyloctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,3-Octanediol: Has hydroxyl groups on the first and third carbon atoms but lacks the methyl groups.
3,4-Dimethylhexane-1,3-diol: A shorter chain analogue with similar functional groups.
Uniqueness: 3,4-Dimethyloctane-1,3-diol is unique due to the combination of its branched structure and the presence of hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
90157-22-5 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3,4-dimethyloctane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
UYHLEIHXFCIPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)



![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)


![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
